molecular formula C28H28N4O5 B11444135 ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11444135
M. Wt: 500.5 g/mol
InChI Key: QGHUYHGOZVVEIF-UHFFFAOYSA-N
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Description

Ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction conditions often include the use of catalysts such as zinc chloride in ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate stands out due to its complex tricyclic structure and the presence of multiple functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C28H28N4O5

Molecular Weight

500.5 g/mol

IUPAC Name

ethyl 6-(3,5-dimethylbenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C28H28N4O5/c1-4-36-28(35)22-15-21-24(29-23-9-5-6-10-31(23)27(21)34)32(16-20-8-7-11-37-20)25(22)30-26(33)19-13-17(2)12-18(3)14-19/h5-6,9-10,12-15,20H,4,7-8,11,16H2,1-3H3

InChI Key

QGHUYHGOZVVEIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)C)C)CC5CCCO5

Origin of Product

United States

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